Colforsin dapropate
Description
Derivation and Chemical Relationship to Forskolin (B1673556)
Colforsin dapropate is a semi-synthetic derivative of forskolin, a labdane (B1241275) diterpene. wikipedia.org The chemical modification that transforms forskolin into this compound is a carboxylic esterification. Specifically, it is formed through the condensation of forskolin with N,N-dimethyl-β-alanine. wikipedia.orgnih.gov This structural alteration results in a compound that is more water-soluble than its parent, a characteristic that enhances its utility in aqueous experimental systems. nih.govupenn.edu
The core molecular structure of this compound remains closely related to forskolin, preserving the diterpene framework essential for its biological activity. The key difference lies in the addition of the N,N-dimethyl-β-alanine moiety, which is attached to the forskolin backbone. A detailed look at the synthesis process reveals a multi-step procedure starting with the silylation of forskolin, followed by deacetylation, acylation, and subsequent treatments to yield the final compound. drugfuture.com
Table 1: Chemical Properties of this compound and Forskolin
| Property | This compound | Forskolin |
|---|---|---|
| Molecular Formula | C27H43NO8 | C22H34O7 |
| Molar Mass | 509.64 g/mol | 410.50 g/mol |
| Nature | Water-soluble derivative | Diterpene |
| Key Functional Group | Carboxylic ester of N,N-dimethyl-β-alanine | Hydroxyl group at the corresponding position |
Historical Context of Related Natural Products in Research
The parent compound of this compound, forskolin, is extracted from the roots of the Coleus forskohlii plant. uonbi.ac.kenbinno.com This plant has a long history of use in traditional Ayurvedic medicine in India for a variety of ailments. uonbi.ac.kemdpi.comcabidigitallibrary.org Historically, it was used to address conditions such as hypertension, congestive heart failure, and respiratory disorders. uonbi.ac.ke
The isolation and characterization of forskolin in the 20th century opened the door for its investigation in modern scientific research. Its unique ability to directly activate adenylyl cyclase made it a valuable tool for biochemists and pharmacologists. nbinno.com The development of derivatives like this compound was a logical progression, aiming to improve upon the physicochemical properties of the natural product for research applications, particularly its solubility. upenn.edu
Fundamental Role as a Research Probe in Cellular Signaling
The primary and most significant role of this compound in a research context is its function as a direct activator of adenylyl cyclase. nih.govnih.gov This enzyme is a central component of the G protein-coupled receptor (GPCR) signaling pathway. Upon activation, adenylyl cyclase converts adenosine (B11128) triphosphate (ATP) into cyclic AMP (cAMP). upenn.edu
cAMP is a ubiquitous second messenger that regulates a vast array of cellular processes, including metabolism, gene transcription, and cell growth and differentiation. By directly stimulating adenylyl cyclase, this compound allows researchers to bypass the need for receptor-ligand interactions and directly elevate intracellular cAMP levels. This makes it an invaluable tool for:
Investigating cAMP-dependent pathways: Researchers can use this compound to artificially increase cAMP levels and observe the downstream effects on various cellular functions. nih.gov
Studying the regulation of adenylyl cyclase: The compound can be used to probe the structure and function of different adenylyl cyclase isoforms.
Elucidating the role of cAMP in disease models: In cellular models of various diseases, this compound can help to understand how dysregulation of cAMP signaling contributes to pathology. upenn.edu
For instance, studies have utilized this compound to investigate its effects on cell proliferation and have shown that it can inhibit the mitogenesis of certain cell types via the cAMP pathway. nih.gov Research has also explored its potential in cancer studies, where it was found to induce cell cycle arrest and apoptosis in cultured high-grade serous ovarian carcinoma cells. upenn.edu
Table 2: Research Applications of this compound
| Research Area | Application of this compound | Key Findings |
|---|---|---|
| Cellular Signaling | Direct activation of adenylyl cyclase to increase intracellular cAMP. | Elucidation of cAMP-mediated signaling cascades. |
| Cardiovascular Research | Investigation of inotropic and vasodilator actions. nih.gov | Potent coronary vasodilator action. nih.gov |
| Cancer Biology | Induction of cell cycle arrest and apoptosis in cancer cell lines. upenn.edu | Reduced tumor growth in in-vivo models of ovarian cancer. upenn.edu |
| Renal Physiology | Inhibition of mesangial cell proliferation. nih.gov | Inhibition of mitogenesis via the cAMP pathway. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C27H43NO8 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) 3-(dimethylamino)propanoate |
InChI |
InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3 |
InChI Key |
RSOZZQTUMVBTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |
Origin of Product |
United States |
Molecular Mechanisms of Action and Signal Transduction Interventions
Direct Adenylate Cyclase Activation
Colforsin dapropate functions as a direct activator of adenylate cyclase (AC), an enzyme crucial for converting adenosine (B11128) triphosphate (ATP) into cAMP ontosight.aiebi.ac.ukmedchemexpress.comnih.govdrugcentral.orgnih.govbiocrick.commedchemexpress.commdpi.commedchemexpress.comprobechem.comrndsystems.comnih.govchemsrc.com. This activation is a hallmark of its mechanism of action.
Mechanistic Basis of Catalytic Unit Stimulation
The activation of adenylate cyclase by this compound, similar to its parent compound forskolin (B1673556), involves direct interaction with the enzyme's catalytic subunit nih.govabcam.compnas.orgpnas.org. This interaction bypasses the need for G protein or receptor coupling, allowing for a direct increase in enzymatic activity pnas.orgpnas.org. Forskolin's binding to AC is characterized by its ability to increase the enzyme's turnover rate, leading to a significant elevation of intracellular cAMP levels rndsystems.comnih.govpnas.orgpnas.org. This activation is typically rapid and reversible upon removal of the compound nih.govpnas.orgpnas.org. While forskolin's activation is not dependent on exogenous guanyl nucleotides, it can be potentiated by GTP and GDP, suggesting a complex interplay with the guanine (B1146940) nucleotide-binding regulatory subunit, even in direct activation pnas.orgpnas.org.
Differential Activation and Isoform Selectivity of Adenylate Cyclases
Mammals express multiple isoforms of adenylate cyclase (AC1-AC10), each with distinct tissue distributions and regulatory properties medchemexpress.comprobechem.com. Forskolin, and by extension this compound, has been shown to activate several of these isoforms, although with varying potencies medchemexpress.comresearchgate.net. Research indicates that diterpenes like forskolin generally exhibit higher potencies at AC1 and lower potencies at AC2 researchgate.net. Furthermore, NKH477 (this compound) has demonstrated some selectivity for the cardiac (type V) adenylyl cyclase isoform probechem.comrndsystems.com. Studies using forskolin have quantified its stimulatory effects across different AC isoforms, providing insight into its broad, yet somewhat selective, activation profile.
Table 1: Representative Adenylate Cyclase Isoform Activation by Forskolin
| Adenylate Cyclase Isoform | Basal Activity (pmol/mg/min) | Stimulated Activity with Forskolin + GTPS (pmol/mg/min) | Fold Stimulation |
| AC1 | 39.0 ± 3.1 | 139 ± 0.5 | ~3.56 |
| AC2 | 41.2 ± 3.4 | 155 ± 7.9 | ~3.76 |
| AC5 | 10.5 ± 0.3 | 171 ± 1.8 | ~16.28 |
Data adapted from studies on forskolin's effects on expressed AC isoforms researchgate.net. GTPS: Guanosine 5'-O-(3-thio)triphosphate. Values are mean ± S.D. of independent experiments.
Cyclic Adenosine Monophosphate (cAMP) Signaling Cascade Modulation
The increase in intracellular cAMP levels induced by this compound serves as a critical second messenger, initiating downstream signaling events that regulate cellular functions. Two major effector pathways are activated by cAMP: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPAC) upenn.edunih.govplos.orgmdpi.complos.org.
Downstream Activation of Protein Kinase A (PKA) Pathways
Upon an increase in intracellular cAMP, the second messenger binds to the regulatory subunits of PKA. This binding event causes the dissociation of the catalytic subunits, rendering them active and capable of phosphorylating a wide range of substrate proteins upenn.edunih.govmdpi.comnih.gov. PKA activation is a central event in many cAMP-mediated cellular responses, influencing gene expression, enzyme activity, and ion channel function mdpi.comnih.govplos.orgmdpi.comresearchgate.net. This compound's ability to robustly elevate cAMP levels directly translates to potent activation of PKA ontosight.aiebi.ac.ukmedchemexpress.commdpi.com.
Engagement of Exchange Proteins Directly Activated by cAMP (EPAC)
In addition to PKA, cAMP also activates EPAC proteins (EPAC1 and EPAC2), which function as guanine nucleotide exchange factors (GEFs) for the small GTPase Rap1 upenn.edunih.govplos.orgmdpi.complos.orgphysiology.org. EPAC activation initiates signaling cascades that are distinct from, and can sometimes cooperate with, PKA-mediated pathways. These pathways are involved in processes such as cell adhesion, migration, and cytoskeletal remodeling plos.orgplos.org. Studies indicate that both PKA and EPAC can be activated by cAMP generated through this compound's action upenn.eduphysiology.orgnih.gov.
Influence on cAMP-Responsive Element-Binding Protein (CREB) and Other Transcriptional Regulators (e.g., c-MYC)
A key downstream target of the cAMP-PKA pathway is the cAMP-Responsive Element-Binding Protein (CREB) upenn.edunih.govmdpi.comnih.govresearchgate.net. Phosphorylation of CREB, primarily at serine residue 133, by activated PKA catalytic subunits, leads to its translocation into the nucleus upenn.edunih.govmdpi.comnih.gov. Once in the nucleus, phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription upenn.edunih.govmdpi.comnih.gov. This mechanism allows cAMP signaling to profoundly influence cellular behavior by altering gene expression patterns.
Furthermore, this compound has been implicated in modulating the activity of other crucial transcriptional regulators. Research has shown that it can reduce the abundance and transcriptional activity of the oncoprotein c-MYC, which is often dysregulated in various cancers upenn.edu. This suggests that this compound's impact on gene expression extends beyond CREB, affecting other key oncogenic pathways.
Table 2: Key Downstream Effectors of cAMP Signaling Activated by this compound
| Effector Pathway | Primary Mechanism of Activation | Key Downstream Targets/Processes |
| PKA | cAMP binding to regulatory subunits | Release of catalytic subunits; Phosphorylation of substrate proteins (e.g., CREB, transcription factors, enzymes); Modulation of gene expression; Cellular differentiation; Cell cycle regulation. |
| EPAC | cAMP binding to GEF domain | Guanine nucleotide exchange factor for Rap1; Activation of Rap1-GTP; Cytoskeletal remodeling; Cell adhesion; Modulation of cell migration; Cross-talk with other signaling pathways. |
This table summarizes the primary downstream effectors engaged by the increase in intracellular cAMP levels mediated by this compound.
Compound List
this compound
Adenylate cyclase (AC)
Cyclic adenosine monophosphate (cAMP)
Protein Kinase A (PKA)
Exchange Proteins Directly Activated by cAMP (EPAC)
cAMP-Responsive Element-Binding Protein (CREB)
c-MYC
Forskolin
Rap1
Guanine nucleotide-binding regulatory subunit
Adenosine triphosphate (ATP)
GTP
GDP
Guanosine 5'-O-(3-thio)triphosphate (GTPS)
Cellular and Physiological Modulations in Preclinical Research Models
Cell Proliferation, Apoptosis, and Differentiation Dynamics
Beyond mesangial cells, CDH has also been shown to induce cell cycle arrest in preclinical models of high-grade serous ovarian cancer (HGSOC) cells and spheroids upenn.edu. In these cancer cells, CDH can lead to cell cycle arrest, with specific observations of accumulation in the G2-M phase in certain cell lines, such as OVCAR8 upenn.edu. While the precise molecular mechanisms of cell cycle arrest induced by CDH in cancer cells are still being investigated, its action through the cAMP/PKA pathway is known to influence cell cycle regulators ontosight.aipatsnap.com. General cellular stress responses, such as DNA damage, can also trigger cell cycle arrest via pathways involving p53 and its downstream effector p21, highlighting how intracellular signaling modulation can impact cell cycle checkpoints texasheart.orgnih.gov.
Data Table 1: Inhibition of Rat Mesangial Cell Proliferation by Colforsin Dapropate Hydrochloride
| Concentration (mol/L) | [(3)H]thymidine Incorporation | Cell Numbers | cAMP Accumulation |
| 10⁻⁷ | Inhibited | Decreased | Stimulated |
| 10⁻⁶ | Inhibited | Decreased | Stimulated |
| 10⁻⁵ | Inhibited | Decreased | Stimulated |
Data derived from studies investigating the effects of this compound hydrochloride on rat mesangial cells ebi.ac.uknih.gov.
This compound has demonstrated the capacity to induce apoptosis, or programmed cell death, in preclinical cancer models. Studies involving high-grade serous ovarian cancer (HGSOC) cells and spheroids indicated that CDH can trigger apoptotic cell death upenn.edu. This effect was found to be specific, as CDH exhibited negligible cytotoxicity in immortalized, nontumorigenic fallopian tube secretory cells and ovarian surface epithelial cells upenn.edu. In HGSOC cells, CDH induced apoptosis, and in specific cell lines like OVCAR8, it led to cell cycle arrest in the G2-M phase, though with less pronounced apoptosis compared to other observed effects upenn.edu.
The induction of apoptosis is a complex process involving intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which ultimately lead to the activation of caspases, proteases that execute the cell death program scielo.org.arcreative-diagnostics.comnih.govnih.gov. While the specific apoptotic pathways directly activated by this compound are not exhaustively detailed in the retrieved literature, its mechanism of action—increasing intracellular cAMP via adenylate cyclase activation and subsequent PKA signaling—can indirectly influence apoptotic machinery ontosight.aipatsnap.com. cAMP-mediated signaling is known to interact with pathways regulating cell survival and death, potentially modulating the balance between pro-apoptotic and anti-apoptotic proteins ontosight.aipatsnap.com. The observed induction of apoptosis in cancer cells suggests that CDH can perturb cellular homeostasis in a manner that favors programmed cell death.
Data Table 2: Effects of this compound on High-Grade Serous Ovarian Cancer (HGSOC) Cells
| Cell Type | Observed Effect |
| High-Grade Serous Ovarian Cancer (HGSOC) cells | Induced cell cycle arrest |
| High-Grade Serous Ovarian Cancer (HGSOC) cells | Induced apoptosis |
| OVCAR8 cells | Accumulation in G2-M phase, with less apoptosis compared to other observed effects |
| HEYA8 cells | Significant increases in apoptosis and G2-M arrest starting at 1 μM |
| Nontumorigenic fallopian tube secretory cells | Negligible cytotoxicity |
| Nontumorigenic ovarian surface epithelial cells | Negligible cytotoxicity |
Data derived from studies investigating the effects of this compound on cancer cell lines upenn.edu.
Direct preclinical research findings detailing the specific impact of this compound on myoblast proliferation and differentiation were not extensively found within the provided search results. However, the general mechanisms of myogenesis, involving the proliferation and subsequent differentiation of myoblasts into multinucleated myotubes, are well-established. These processes are regulated by complex signaling pathways, including those involving myogenic regulatory factors (MRFs) like MyoD and Myogenin, and are influenced by various growth factors and cellular signals mdpi.com.
The underlying mechanism for this observed inhibition of mesangial cell proliferation is strongly linked to the activation of the cyclic AMP (cAMP) pathway ebi.ac.uknih.gov. CDH directly stimulates adenylate cyclase, leading to an increase in intracellular cAMP accumulation in MCs ebi.ac.uknih.gov. This elevation in cAMP is known to activate protein kinase A (PKA) ontosight.aipatsnap.com. Experimental evidence confirmed this link, as the addition of H-89, a PKA inhibitor, completely abolished the inhibitory effects of CDH on MC mitogenesis ebi.ac.uknih.gov. These findings collectively suggest that this compound exerts its antiproliferative effect on rat mesangial cells primarily through the cAMP-dependent activation of PKA ebi.ac.uknih.gov.
Immunomodulatory and Anti-inflammatory Cellular Responses
This compound, also known as NKH477, is recognized as a potent activator of adenylate cyclase, which increases intracellular cAMP levels ontosight.ai. cAMP acts as a critical second messenger modulating various cellular functions, including those of immune cells ontosight.aipatsnap.com. While specific studies directly detailing this compound's impact on the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 were not extensively found within the provided search results, its known mechanism of action provides a basis for inferring potential immunomodulatory effects ontosight.aipatsnap.com.
The broader class of compounds that increase intracellular cAMP, including forskolin (B1673556) derivatives, have been associated with immunomodulatory activities ontosight.ai. These activities can include the suppression of inflammatory responses. For example, other agents that elevate cAMP have been shown to modulate cytokine production in various cell types. Studies on compounds like quercetin (B1663063) and apigenin, which affect inflammatory pathways, demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and IL-8 in stimulated human gingival fibroblasts mdpi.com. Similarly, cinnamaldehyde (B126680) has been shown to inhibit the expression of IL-1β, IL-6, and TNF-α in activated cells animbiosci.org.
The general role of cAMP in immune regulation suggests that this compound could influence the balance of pro-inflammatory and anti-inflammatory cytokine signaling. Pro-inflammatory cytokines like IL-1β, IL-6, and IL-8 are key mediators released by immune cells in response to pathogens or tissue damage, orchestrating the inflammatory cascade animbiosci.orgmdpi.comthermofisher.com. By increasing intracellular cAMP, this compound might modulate the signaling pathways that control the synthesis and release of these cytokines, potentially leading to an anti-inflammatory effect. However, direct experimental validation of this compound's specific effects on IL-1β, IL-6, and IL-8 production in preclinical models requires further detailed investigation.
Compound List
this compound
Colforsin daropate hydrochloride
NKH477
Forskolin
Milrinone
H-89
6-(3-Dimethylaminopropionyl)forskolin hydrochloride
UNII-C6P4R272GT
c-MYC
CREBBP
NMDA receptor
PKA (Protein Kinase A)
Epac2
Epac1
NK1R (Neurokinin 1 Receptor)
Pax7
MyoD1
Myf5
MyoG
Des
Myf6
CD56
Corticosterone
Creatine Kinase
Spexin (B561601) (SPX)
Galanin receptor subtype 2 (GalR2)
Galanin receptor subtype 3 (GalR3)
ERK1/2
Myh
Myogenin
MyoD
Ret
Sunitinib
DUX4
IL-1β
IL-6
IL-8
IL-10
IL-15
TNF-α
IFN-γ
IFN-β
MCP-1
TGF-β1
FN (Fibronectin)
NF-κB
IκBα
LPS (Lipopolysaccharide)
IFN-α
Puerarin
Smad proteins
Smad 2/3
ROS (Reactive Oxygen Species)
CHOP
GADD153
IRE1
ASK1
JNK
Caspase-12
Caspase-9
Caspase-3
Caspase-7
Caspase-8
Caspase-6
Bcl-2
Bcl-XL
MCL-1
BIM
BAX
BAK
AIF (Apoptosis-Inducing Factor)
Smac/DIABLO (Second Mitochondrial Activator of Caspases/Direct IAP Binding Protein with Low pI)
IAPs (Inhibitor of Apoptosis Proteins)
Endonuclease G
p53
p21
p16
p38
ATR
mTORC2
YAP5SA
YAP
Cdc20
Cdc25A
Cdc6
CDK2
CDK7
Cyclin H
Cyclin A
E2F
Rb
ATM
Chk2
Chk1
HNF4A
APEH
FURIN
RELA
c-Abl
TMPRSS7
c-MYC
HGSOC (High-Grade Serous Ovarian Carcinoma)
OVCAR8
HEYA8
FT240 cells
Modulation of Cytokine Secretion
Preclinical studies investigating the effects of NKH 477 (this compound) on immune responses in rat lung allograft recipients revealed a significant alteration in cytokine expression. Treatment with NKH 477 was observed to inhibit the expression of interferon-gamma (IFN-gamma) and interleukin-10 (IL-10) within the allografts themselves nih.gov. Furthermore, in the spleen of untreated allorecipients, levels of interleukin-2 (B1167480) (IL-2) and IL-10 were found to be elevated, and NKH 477 treatment suppressed the expression of both these cytokines in the spleen nih.gov. These findings indicate that this compound modulates the immune response by influencing the production of key cytokines, predominantly showing inhibitory or suppressive effects in the studied models.
Attenuation of Lymphocyte Proliferation
This compound has demonstrated an ability to attenuate lymphocyte proliferation. In preclinical studies involving rat lung allograft recipients, lymphocyte proliferation was significantly inhibited in animals treated with NKH 477 compared to untreated controls nih.gov. Additionally, research indicates that NKH 477 can inhibit T-cell proliferation in mixed lymphocyte reactions (MLRs), a common in vitro model for assessing T-cell alloreactivity targetmol.com.
| Parameter | Immune Cell/Tissue | Observed Effect | Reference |
| IFN-gamma Expression | Lung Allograft | Inhibition | nih.gov |
| IL-10 Expression | Lung Allograft | Inhibition | nih.gov |
| IL-2 Expression | Spleen | Suppression | nih.gov |
| IL-10 Expression | Spleen | Suppression | nih.gov |
| Lymphocyte Proliferation | In vivo (Rat) | Inhibition | nih.gov |
| T-cell Proliferation (MLR) | In vitro | Inhibition | targetmol.com |
Modulation of Phagocytic Activity in Immune Cells
While phagocytosis is a fundamental process for immune defense, involving the engulfment and clearance of pathogens and cellular debris by specialized cells like macrophages and neutrophils frontiersin.orgnumberanalytics.comimmunology.org, specific preclinical data detailing the direct modulation of phagocytic activity by this compound was not prominent in the reviewed literature. Although general immune modulatory effects are established, the precise impact of this compound on the phagocytic capacity of immune cells requires further investigation.
Smooth Muscle Function and Contractility Regulation
This compound plays a significant role in regulating smooth muscle function, primarily through mechanisms involving cAMP signaling, leading to relaxation and vasodilation.
Direct Smooth Muscle Relaxation Mechanisms
The primary mechanism by which this compound induces smooth muscle relaxation is through the activation of adenylate cyclase, leading to increased intracellular cAMP levels ebi.ac.ukontosight.aiglpbio.comdrugbank.com. Elevated cAMP activates PKA, which in turn influences key regulators of smooth muscle contractility. This cascade can lead to the attenuation of myosin light chain kinase (MLCK) activity and/or the augmentation of myosin light chain phosphatase (MLCP) activity. These actions result in the dephosphorylation of the regulatory myosin light chain (MLC20), ultimately promoting smooth muscle relaxation researchgate.netfrontiersin.orgresearchgate.net. Forskolin, the parent compound, has been shown to inhibit vascular contractility and reduce cytosolic calcium levels in vascular smooth muscle cells, with effects observed at concentrations as low as 0.1 µM nih.gov.
Bronchodilatory Properties in Respiratory Smooth Muscle
This compound possesses bronchodilatory properties, contributing to the relaxation of airway smooth muscle. Its ability to increase intracellular cAMP levels is consistent with the known mechanisms of bronchodilation, as agents that elevate cAMP relax airway smooth muscle and can inhibit bronchospasm ebi.ac.uknih.gov. Clinical studies suggest that intravenous colforsin daropate can prevent bronchoconstriction induced by anesthetic agents, indicating a direct bronchodilator effect in humans nih.gov.
Vasodilatory Effects on Vascular Smooth Muscle
The compound exhibits significant vasodilatory effects on vascular smooth muscle. By activating adenylate cyclase and increasing cAMP, this compound promotes vasodilation ebi.ac.ukglpbio.comdrugbank.comnih.govchemsrc.com. Preclinical studies have shown that it can inhibit the decrease in cortical renal blood flow induced by vasoconstrictors like noradrenaline or angiotensin II in anesthetized rats ebi.ac.uk. Furthermore, it has demonstrated potent vasodilatory activity in patients undergoing cardiac surgery, contributing to improved hemodynamic profiles nih.govchemsrc.com.
| Smooth Muscle Type | Effect | Mechanism/Context | Reference |
| General Smooth Muscle | Relaxation | Activation of adenylate cyclase -> Increased cAMP -> PKA activation -> MLCK inhibition / MLCP augmentation leading to MLC20 dephosphorylation | ebi.ac.ukontosight.aiglpbio.comdrugbank.comresearchgate.netresearchgate.net |
| Respiratory Smooth Muscle | Prevention of bronchoconstriction; Bronchodilator effect | Relaxes airway smooth muscle via cAMP pathway. | ebi.ac.uknih.govnih.gov |
| Vascular Smooth Muscle | Inhibition of muscle tension; Decrease in cytosolic Ca++ | Forskolin: 0.1 µM inhibited NE-induced tension/Ca++; 1 µM shifted Ca++-tension relationship. | nih.gov |
| Vascular Smooth Muscle | Vasodilation; Inhibition of renal blood flow decrease | Adenylate cyclase activation, increased cAMP. | ebi.ac.ukglpbio.comdrugbank.comnih.govchemsrc.com |
Compound Name List:
this compound (NKH 477)
Forskolin
Investigative Preclinical Studies Across Disease Models and Biological Systems
Cardiovascular System Research in Animal Models
Preclinical studies have extensively explored the cardiovascular effects of Colforsin dapropate, particularly in animal models, highlighting its potential as a cardiotonic and vasodilatory agent.
Positive Inotropic Effects on Myocardial Contractility
This compound functions as a positive inotropic agent by directly activating adenylate cyclase, thereby increasing intracellular cAMP concentrations ebi.ac.ukresearcher.lifenih.govnih.gov. This mechanism enhances myocardial contractility ebi.ac.ukresearcher.lifenih.govnih.govresearchgate.netnih.govbiorxiv.orgnih.gov. Investigations using isolated rat cardiomyocytes have demonstrated that this compound administration leads to increased cellular contraction and intracellular calcium concentration ([Ca2+]i). These effects are associated with an acceleration of calcium kinetics, similar to that observed with isoprenaline researcher.lifenih.gov. The compound has also shown efficacy in experimental models of desensitized hearts, where the effects of beta-adrenergic agonists are diminished, suggesting its utility in conditions where conventional catecholamine therapy may be less effective researchgate.net.
Systemic and Pulmonary Hemodynamic Alterations
Studies in animal models have detailed the systemic and pulmonary hemodynamic modifications induced by this compound. In canine models, intravenous administration of this compound resulted in a significant increase in cardiac output and heart rate, coupled with a notable decrease in systemic vascular resistance ebi.ac.ukresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.net. The compound is characterized by its vasodilatory properties, affecting both systemic and pulmonary circulations core.ac.uk. Comparative studies indicated that while both this compound and dobutamine (B195870) increased pulmonary artery pressure, this compound appeared to exert a lesser impact on pulmonary artery pressure, particularly under conditions of acidosis researchgate.netnih.govnih.gov. Furthermore, its potent vasodilatory action has been observed to increase blood flow in internal mammary artery grafts during coronary artery bypass grafting procedures researcher.life. The pharmacological profile of this compound emphasizes potent coronary vasodilation as a primary effect, followed by positive inotropy and then positive chronotropy, distinguishing its cardiovascular effects from those of catecholamines nih.gov.
Table 1: Hemodynamic Effects of this compound in Canine Models
| Parameter | Condition | Baseline Value (Mean ± SE) | Low Dose Effect | Middle Dose Effect | High Dose Effect | Citation(s) |
| Cardiac Output (L/kg/min) | Normal | 3.9 ± 0.2 | ↑ 5.2 ± 0.4 | ↑ 7.0 ± 0.4 | ↑ 9.4 ± 0.2 | researchgate.netnih.govbiorxiv.orgnih.gov |
| Cardiac Output (L/kg/min) | Acidosis | 6.1 ± 0.3 | ↑ 6.2 ± 0.2 | ↑ 7.2 ± 0.2 | ↑ 8.3 ± 0.2 | researchgate.netnih.govbiorxiv.orgnih.gov |
| Systemic Vascular Resistance | Normal | Not specified | ↓ | ↓ | ↓ | researchgate.netnih.govbiorxiv.orgnih.gov |
| Systemic Vascular Resistance | Acidosis | Lower than Normal | ↓ | ↓ | ↓ | researchgate.netnih.govbiorxiv.orgnih.gov |
| Heart Rate | Normal/Acidosis | Not specified | ↑ | ↑ | ↑ | ebi.ac.ukresearchgate.netnih.govbiorxiv.orgnih.govresearchgate.net |
| Pulmonary Artery Pressure | Normal/Acidosis | Not specified | No significant ↑ | No significant ↑ | No significant ↑ | ebi.ac.ukresearchgate.netnih.govnih.govresearchgate.net |
Note: Arrows indicate direction of change (↑ increased, ↓ decreased). Specific quantitative data for SVR and HR are detailed in the text.
Renal Hemodynamics and Protective Effects Against Vasoactive Peptides (e.g., Angiotensin II, Noradrenaline)
This compound has demonstrated an influence on renal hemodynamics and protective actions against vasoactive peptides such as Angiotensin II and Noradrenaline. In anesthetized rats, the compound was observed to inhibit the reduction in cortical renal blood flow (RBF) that is typically induced by Noradrenaline or Angiotensin II ebi.ac.uknih.gov. This compound also appears to counteract the antidiuretic effects mediated by Angiotensin II and Noradrenaline, thus contributing to renal protection ebi.ac.uk. Studies indicated that while lower doses of this compound (0.25 µg/kg/min) increased RBF without significantly altering mean arterial pressure (MAP), higher doses (0.5-0.75 µg/kg/min) led to a decrease in MAP with minimal impact on RBF ebi.ac.uk. Generally, Colforsin has been noted to increase renal blood flow core.ac.uk. Vasoactive peptides like Angiotensin II and Noradrenaline are critical in regulating blood pressure and renal function, with Angiotensin II playing a role in vasoconstriction, sodium reabsorption, and maintaining glomerular filtration physio-pedia.com.
Table 2: Renal Hemodynamic Effects of this compound in Rats
| Effect | Finding | Citation(s) |
| Cortical Renal Blood Flow (RBF) | Low-dose infusion (0.25 µg/kg/min) increased RBF. | ebi.ac.uk |
| RBF Response to Noradrenaline (NA) and Angiotensin II (AngII) | Inhibited the decrease in cortical RBF induced by NA or AngII. | ebi.ac.uknih.gov |
| Systemic Hemodynamics at Higher Doses | Higher doses (0.5-0.75 µg/kg/min) decreased MAP with little effect on RBF. | ebi.ac.uk |
| Antidiuretic Effects of Vasoactive Peptides | Antagonized the antidiuretic effects of Angiotensin II and Noradrenaline, contributing to renal protection. | ebi.ac.uk |
Antineoplastic Research in Experimental Cancer Models
Emerging research indicates that this compound possesses antineoplastic properties, with particular promise observed in preclinical models of High-Grade Serous Ovarian Carcinoma (HGSOC).
Efficacy in High-Grade Serous Ovarian Carcinoma (HGSOC) Cell Lines and Xenograft Models
In vitro studies have established that this compound can induce cell cycle arrest and apoptosis in HGSOC cell lines and spheroids nih.govnih.gov. Significantly, it demonstrated negligible cytotoxicity towards immortalized, non-tumorigenic fallopian tube secretory cells and ovarian surface epithelial cells, suggesting a degree of cancer cell selectivity nih.govnih.gov. Furthermore, this compound was found to inhibit the invasive capacity of HGSOC cells through ovarian surface epithelial cell layers in culture nih.govnih.gov.
In vivo preclinical investigations, including subcutaneous and intraperitoneal xenograft models of HGSOC, revealed that this compound effectively reduced tumor growth nih.govnih.gov. When combined with cisplatin (B142131), a standard chemotherapeutic agent for ovarian cancer, this compound exhibited synergistic effects and contributed to improved host survival in these xenograft models nih.govnih.gov. The antineoplastic activity of this compound is partly attributed to its capacity to decrease the abundance and transcriptional activity of the oncoprotein c-MYC, a protein frequently overexpressed in HGSOC nih.govnih.gov.
Table 3: Antineoplastic Effects of this compound in HGSOC Models
| Effect on HGSOC Models | Finding | Citation(s) |
| Cytotoxicity (Cell Lines & Spheroids) | Induced cell cycle arrest and apoptosis in HGSOC cells; negligible cytotoxicity in normal cells. | nih.govnih.gov |
| Invasion Inhibition | Prevented invasion of ovarian surface epithelial cell layers in culture. | nih.govnih.gov |
| Tumor Growth (Subcutaneous & Intraperitoneal Xenografts) | Reduced tumor growth. | nih.govnih.gov |
| Combination Therapy with Cisplatin | Demonstrated synergistic effects. | nih.govnih.gov |
| Host Survival (Xenograft Models) | Improved host survival. | nih.govnih.gov |
| Molecular Mechanism | Mediated effects partly by reducing c-MYC abundance and transcriptional activity. | nih.govnih.gov |
Synergistic Interactions with Conventional Chemotherapeutic Agents (e.g., Cisplatin)
Preclinical studies have indicated that this compound can exhibit synergistic effects when combined with conventional chemotherapeutic agents, particularly cisplatin, in the context of cancer treatment. Research into high-grade serous ovarian cancer (HGSOC) models has shown that this compound, in combination with cisplatin, can enhance therapeutic outcomes. In vivo studies using xenograft models demonstrated that this combination reduced tumor growth and improved host survival compared to monotherapy patsnap.comnih.govupenn.edu. The synergistic action is partly attributed to this compound's ability to decrease the abundance and transcriptional activity of the oncoprotein c-MYC, a factor often elevated in HGSOC nih.govupenn.edu. Furthermore, in cell viability assays, this compound displayed synergy with cisplatin in ovarian cancer cell lines, leading to increased cell death nih.gov. These findings suggest that this compound could be a valuable adjunct to existing chemotherapy regimens for certain cancers.
| Cancer Model | Combination Therapy | Observed Synergistic Effect | Reference |
| Ovarian Cancer | This compound + Cisplatin | Reduced tumor growth, improved host survival in vivo; increased cell death in vitro | patsnap.comnih.govupenn.edu |
| Ovarian Cancer | This compound + Cisplatin | Synergistic decrease in c-MYC levels, leading to reduced global protein synthesis | nih.gov |
Neurobiological Research and Neuroprotective Investigations
This compound has been investigated for its effects on the central nervous system (CNS), particularly concerning neurobiological processes and potential neuroprotective roles.
Regulation of Substance P Release in Dorsal Horn Neurons
Research suggests that compounds that activate the cAMP signaling pathway, such as forskolin (B1673556) (a precursor to this compound), can mediate the release of substance P in the dorsal horn of the spinal cord. In cultured dorsal horn neurons, forskolin has been shown to increase NMDA receptor-induced calcium entry and the phosphorylation of NMDA receptor subunits. This process is implicated in the cAMP-induced release of substance P, mediated by protein kinase A (PKA) activation of NMDA receptors. Inhibition of AC and PKA has been observed to decrease substance P release induced by electrical stimulation of the dorsal root, supporting the role of the cAMP pathway in this regulation patsnap.com.
Therapeutic Potential in Experimental Models of Cerebral Vasospasm
This compound hydrochloride (CDH) has been explored for its therapeutic potential in treating cerebral vasospasm (CV), a significant complication following aneurysmal subarachnoid hemorrhage (SAH). Clinical studies involving intra-arterial injection of CDH in patients with angiographically confirmed CV have reported positive outcomes. In a series of procedures, 100% of cases showed angiographic improvement, and 86% of symptomatic cases demonstrated clinical improvement. The cerebral circulation time (CCT) also improved significantly, and at a 3-month follow-up, a substantial proportion of patients exhibited good recovery or moderate disability nih.gov. The mechanism is thought to involve direct stimulation of adenylate cyclase, leading to vasorelaxation via elevated intracellular cyclic adenosine (B11128) monophosphate nih.gov.
| Outcome Measure | Result | Reference |
| Angiographic Improvement | 100% of procedures | nih.gov |
| Clinical Improvement | 86% of symptomatic cases | nih.gov |
| Cerebral Circulation Time | Significant improvement | nih.gov |
| 3-Month Glasgow Outcome | Good recovery or moderate disability in 66% of patients | nih.gov |
Preclinical Exploration of Antidepressant-Like Activities
While some sources mention this compound as a derivative of forskolin with antidepressant activity, specific preclinical study data detailing its efficacy in animal models for depression is not extensively detailed in the provided search results. General mechanisms related to antidepressant action often involve modulation of neurotransmitter systems like serotonin (B10506) and dopamine, or effects on neuroplasticity nih.govnepjb.comscielo.brfrontiersin.orgmdpi.com. However, direct evidence or quantifiable data for this compound's antidepressant-like effects in preclinical models are limited in the retrieved information.
Transplant Immunology and Allograft Rejection Studies
This compound has demonstrated immunomodulatory effects relevant to preventing organ transplant rejection.
Suppression of Acute Allograft Rejection in Rodent Models (e.g., Lung Allografts)
Preclinical studies in rodent models have shown that this compound can suppress acute allograft rejection. In rat orthotopic lung allograft models, administration of this compound was found to prolong lung allograft survival in a dose-dependent manner medchemexpress.comchemsrc.commedchemexpress.cn. The compound exerts an antiproliferative effect in vivo, accompanied by an altered cytokine profile that contributes to the inhibition of acute rejection chemsrc.commedchemexpress.cnmedchemexpress.eu. Further investigations using cardiac allografts in mice indicated that treatment with this compound significantly extended allograft survival time compared to control groups. This immunosuppressive effect was associated with reduced expression of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-10 (IL-10), and also inhibited lymphocyte proliferation ebi.ac.uk.
| Allograft Type | Model | Treatment Group (vs. Control) | Effect on Allograft Survival | Effect on Cytokine Expression | Effect on Lymphocyte Proliferation | Reference |
| Lung Allograft | Rat orthotopic lung transplantation | This compound | Prolonged survival | Altered cytokine profile | Not specified | medchemexpress.comchemsrc.commedchemexpress.cn |
| Cardiac Allograft | Murine cardiac allograft transplantation | This compound | Significantly extended | Inhibited IFN-γ and IL-10 | Inhibited | ebi.ac.uk |
Compound List:
this compound
Structure Activity Relationships and Advanced Chemical Biology Concepts
Comparative Structure-Activity Profiles with Forskolin (B1673556) Analogs
Forskolin, isolated from the plant Coleus forskohlii, is a potent, direct, and reversible activator of adenylate cyclase (AC), an enzyme critical for cyclic AMP (cAMP) production ingentaconnect.comacademicjournals.orgbio-techne.com. Its mechanism involves binding to the catalytic subunit of AC, thereby increasing intracellular cAMP levels academicjournals.org. Early structure-activity relationship (SAR) studies on forskolin and its derivatives revealed key structural features essential for AC activation nih.gov. Modifications at the 6β- and 7β-hydroxy positions generally retained activity, though none surpassed forskolin's potency. Crucially, the presence of hydroxyl groups at the 1α and 9α positions was found to be vital for activity, with their absence or derivatization leading to a significant reduction in potency. The 11-keto group could be reduced to an 11β-hydroxy derivative with retained activity, while modifications at the 14,15-vinyl substituent reduced activity, and epoxidation abolished it nih.gov.
Colforsin dapropate, chemically known as 6-(3-dimethylaminopropionyl)forskolin hydrochloride (also referred to as NKH 477) rndsystems.comwikipedia.org, is a derivative where the 6β-hydroxyl group of forskolin has been esterified with N,N-dimethyl-β-alanine wikipedia.orgnih.gov. This modification significantly enhances its water solubility compared to the lipophilic parent compound, forskolin rndsystems.comwikipedia.orgtocris.comebi.ac.ukguidetopharmacology.orgmedchemexpress.com. While both forskolin and this compound activate AC, this compound exhibits a degree of selectivity, showing a more potent activation of cardiac (type V) adenylate cyclase compared to ACs from other tissues like lung, brain, and kidney rndsystems.comtocris.comguidetopharmacology.orgprobechem.com. This suggests that the specific modification at the 6β-position, while improving solubility, also confers a degree of isoform selectivity, a key aspect of SAR for developing targeted therapeutics.
Table 1: Comparison of Forskolin and this compound (NKH 477)
| Property | Forskolin | This compound (NKH 477) |
| Chemical Structure | Diterpene, 7β-acetoxy-8,13-epoxy-1α,6β,9α-trihydroxylabd-14-en-11-one | Forskolin esterified with N,N-dimethyl-β-alanine at the 6β-hydroxyl group |
| Water Solubility | Poorly soluble | High solubility |
| Adenylate Cyclase (AC) Activation | Potent, non-selective activator of ACs 1-8 academicjournals.org | Potent activator of ACs rndsystems.comtocris.comebi.ac.ukguidetopharmacology.orgmedchemexpress.comprobechem.com |
| AC Subtype Selectivity | Generally non-selective | Shows some selectivity for cardiac (Type V) AC rndsystems.comtocris.comguidetopharmacology.orgprobechem.com |
| Primary Modification | N/A (Parent compound) | Esterification at 6β-hydroxyl position |
Rational Design and Synthesis of Derivatives for Targeted Adenylate Cyclase Subtype Selectivity
The development of AC isoform-selective activators is a significant goal in medicinal chemistry due to the differential expression and functional roles of AC isoforms in various physiological processes nih.gov. Forskolin, while a potent AC activator, lacks significant isoform selectivity, activating most mammalian AC isoforms (AC1-AC8) academicjournals.orgnih.govmdpi.com. This broad activity profile can limit its therapeutic utility and lead to off-target effects.
The design of this compound exemplifies a strategy to achieve greater selectivity. By modifying the 6β-hydroxyl group of forskolin, researchers introduced a moiety that not only improved water solubility but also conferred a degree of selectivity towards cardiac AC rndsystems.comtocris.comguidetopharmacology.orgprobechem.com. This suggests that specific chemical modifications at certain positions on the forskolin scaffold can influence its interaction with different AC isoforms.
Further advancements in rational design are guided by structural insights into the AC binding pocket. Studies involving homology modeling and docking have identified specific amino acid residues within AC6, such as T500, N503, and S1035, that interact with forskolin mdpi.com. Mutations at these residues have been shown to alter forskolin-stimulated AC activity. Importantly, these identified forskolin-interacting amino acids were found not to be involved in the hypoxic inhibition mechanism of AC6. This understanding provides a foundation for designing novel forskolin derivatives with enhanced selectivity for specific AC isoforms, particularly under conditions like hypoxia where AC6 activity is modulated mdpi.com. The synthesis of such derivatives typically involves chemical modifications of the forskolin core structure, often through esterification or other covalent linkages at specific hydroxyl groups, as seen with this compound's synthesis via esterification with N,N-dimethyl-β-alanine wikipedia.orgnih.gov.
Chemical Modifications for Improved Biopharmaceutical Properties (e.g., Water Solubility, Stability)
Other strategies to enhance forskolin's solubility include esterification at the 6β- or 7β-hydroxyl positions with various amino acids nih.govnih.gov. Additionally, complexation with cyclodextrins, such as hydroxypropyl-γ-cyclodextrin, has been demonstrated to substantially increase forskolin's water solubility while preserving its adenylate cyclase-activating activity google.com.
While the primary focus of this compound's modification was solubility, prodrug strategies, in general, aim to improve other biopharmaceutical properties like stability and permeability mdpi.comactamedicamarisiensis.ronih.gov. Although specific data on the enhanced stability of this compound compared to forskolin is not extensively detailed in the provided literature, the general principle of prodrug design suggests that such modifications can contribute to improved stability profiles, which are crucial for preclinical compound optimization.
Prodrug Strategy in Preclinical Compound Optimization
The prodrug approach is a well-established strategy in drug development to optimize the physicochemical, pharmacokinetic, and pharmacodynamic properties of parent drugs mdpi.comactamedicamarisiensis.ronih.gov. A prodrug is a biologically inactive or less active derivative that is converted into the active parent drug within the body through chemical or enzymatic processes mdpi.comactamedicamarisiensis.ronih.govinstitut-curie.orgnih.gov. This strategy is employed to enhance solubility, stability, permeability, bioavailability, and target specificity, while also potentially reducing toxicity mdpi.comactamedicamarisiensis.ronih.gov.
This compound can be viewed as a product of such a preclinical optimization strategy. By chemically modifying forskolin, specifically by esterifying the 6β-hydroxyl group with N,N-dimethyl-β-alanine, researchers addressed a key limitation of the parent compound: its poor water solubility wikipedia.orgnih.gov. This modification effectively creates a carrier-linked prodrug where the N,N-dimethyl-β-alanine moiety serves as a solubilizing carrier. The resulting compound, NKH 477, is a water-soluble, potent activator of adenylate cyclase, demonstrating the successful application of prodrug principles to enhance the therapeutic potential of forskolin rndsystems.comwikipedia.orgtocris.comebi.ac.ukguidetopharmacology.orgmedchemexpress.com. The development of such "second-generation" derivatives is a testament to the power of prodrug strategies in refining the properties of lead compounds for improved preclinical and potential clinical utility.
Advanced Methodologies in Colforsin Dapropate Research
In Vitro Cellular and Molecular Assays
In vitro cellular and molecular assays are fundamental in elucidating the mechanisms of action of pharmaceutical compounds. For Colforsin dapropate, these methodologies have been crucial in understanding its effects at the cellular and molecular level, primarily focusing on its role as an activator of adenylyl cyclase.
Quantification of Intracellular cAMP Accumulation
A primary mechanism of this compound, a derivative of forskolin (B1673556), is the direct activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). medchemexpress.comnih.gov This leads to a rapid and significant increase in intracellular cAMP levels. nih.govupenn.edu The quantification of this second messenger is a key assay in characterizing the compound's activity.
Commonly employed methods for measuring intracellular cAMP include:
Luminescence-Based Assays: The cAMP-Glo™ Assay is a popular method that provides a sensitive and high-throughput means of measuring cAMP levels. It is based on the principle that cAMP modulates the activity of a modified protein kinase, which in turn affects the luminescence of a luciferase enzyme.
Immunoassays: Techniques such as Homogeneous Time Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assays (ELISA) are widely used. These assays rely on the competition between cellular cAMP and a labeled cAMP for binding to a specific anti-cAMP antibody. nih.gov
Radiometric Assays: Historically, the measurement of [³H]-cAMP accumulation in cells pre-labeled with [³H]-adenine was a common method.
Research has demonstrated that forskolin, the parent compound of this compound, can induce a rapid and substantial rise in intracellular cAMP in various cell types. researchgate.netmdpi.com For instance, in a floating skin (epidermal) slice system, forskolin caused a significant accumulation of cAMP. nih.gov The use of phosphodiesterase inhibitors, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), can further enhance the measured cAMP levels by preventing its degradation. nih.gov
| Assay Type | Principle | Key Features |
|---|---|---|
| Luminescence-Based (e.g., cAMP-Glo™) | Enzyme-based luminescence linked to cAMP concentration. | High sensitivity, suitable for high-throughput screening. |
| Immunoassay (e.g., HTRF, ELISA) | Competitive binding between cellular and labeled cAMP for an antibody. nih.gov | High specificity and widely available commercial kits. |
| Radiometric Assay | Measurement of radioactive cAMP in pre-labeled cells. | High sensitivity, but involves handling of radioactive materials. |
Direct Measurement of Adenylate Cyclase Enzymatic Activity
To directly assess the effect of this compound on its molecular target, in vitro assays measuring the enzymatic activity of adenylate cyclase are employed. These assays typically use purified enzyme preparations or cell membrane fractions containing the enzyme. The canonical function of forskolin, and by extension this compound, is to act as a potent, reversible stimulator of adenylyl cyclase through direct interaction with its catalytic subunit. upenn.edu
Methodologies for this direct measurement include:
Spectrophotometric Assays: These assays can be designed to detect the production of cAMP from ATP in the presence of the compound. mdpi.com
Radiometric Assays: The conversion of [α-³²P]ATP to [³²P]cAMP is a classic method for determining adenylate cyclase activity.
Studies on forskolin have determined its activation constant (Ka) for epidermal adenylate cyclase to be approximately 2-3 x 10⁻⁵ M. nih.gov This direct activation can be observed even in preparations lacking the G-protein regulatory components, highlighting the direct interaction with the catalytic unit. nih.gov
High-Throughput Cell-Based Assays for Proliferation, Apoptosis, and Differentiation
High-throughput screening (HTS) platforms utilize automated, cell-based assays to evaluate the effects of compounds on various cellular processes simultaneously. biotechnologia-journal.orgnih.gov These assays are instrumental in drug discovery for identifying compounds with specific biological activities. nuvisan.com
In the context of this compound research, HTS assays are valuable for assessing its impact on:
Cell Proliferation: Assays such as those based on the reduction of tetrazolium salts (e.g., MTT assay) or the quantification of ATP (e.g., CellTiter-Glo®) can measure changes in cell viability and proliferation.
Apoptosis: The induction of programmed cell death can be quantified using assays that measure caspase activity (e.g., Caspase-Glo® assays), DNA fragmentation (e.g., TUNEL assay), or changes in membrane asymmetry (e.g., Annexin V staining).
Differentiation: The effect of the compound on cellular differentiation can be assessed by monitoring the expression of specific differentiation markers or morphological changes.
For example, research has shown that this compound can induce cell cycle arrest and apoptosis in High-Grade Serous Ovarian Carcinoma (HGSOC) cells. upenn.edu Such findings are often initially identified through high-throughput screening of cancer cell lines.
Gene and Protein Expression Analysis (e.g., Transcriptomics, Proteomics, ELISA, qRT-PCR)
To understand the downstream molecular consequences of this compound-induced signaling, a variety of techniques are used to analyze changes in gene and protein expression. nih.gov
Transcriptomics: Microarray or RNA-sequencing (RNA-seq) analysis provides a global view of the changes in gene expression following treatment with the compound. In one study, treatment of HEYA8 ovarian cancer cells with colforsin led to a dose-dependent increase in the number of differentially expressed genes, with a core network of 460 genes being commonly affected across different concentrations. upenn.edu
Proteomics: Techniques like mass spectrometry-based proteomics can identify and quantify changes in the cellular proteome, providing insights into the proteins whose expression levels are altered by the compound.
Quantitative Real-Time PCR (qRT-PCR): This technique is used to validate the findings from transcriptomic analyses and to quantify the expression of specific genes of interest.
Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting: These antibody-based methods are used to measure the levels of specific proteins. For instance, research has shown that the antitumor effects of this compound are mediated in part by a reduction in the abundance and transcriptional activity of the oncoprotein c-MYC. upenn.edu
| Colforsin Concentration | Approximate Number of Differentially Expressed Genes (DEGs) |
|---|---|
| 1 µM | ~600 |
| 10 µM | ~2300 |
Real-Time Calcium Imaging Techniques
Real-time calcium imaging is a powerful technique for measuring intracellular calcium dynamics, which are crucial for a wide range of cellular processes. nih.gov This methodology often utilizes fluorescent calcium indicators that change their fluorescence intensity upon binding to calcium ions. youtube.com
While the primary mechanism of this compound is the elevation of cAMP, it is conceivable that in certain cellular contexts, this could lead to downstream effects on calcium signaling. Real-time calcium imaging could be employed to investigate such potential indirect effects. The technique allows for the visualization of calcium transients in real-time in response to cellular stimulation, providing high spatial and temporal resolution. youtube.comyoutube.com
Electrophysiological Recordings for Ion Channel Modulation
Electrophysiological techniques, such as the patch-clamp method, are the gold standard for studying the function and modulation of ion channels. nih.govualberta.ca These techniques allow for the direct measurement of ionic currents flowing through individual ion channels or across the entire cell membrane. nih.gov
The cAMP signaling pathway, which is activated by this compound, is known to modulate the activity of various ion channels through the action of protein kinase A (PKA) or through direct binding of cAMP to certain channels (e.g., cyclic nucleotide-gated channels). Therefore, electrophysiological recordings could be a valuable tool to investigate whether this compound, via its effects on cAMP, modulates the activity of specific ion channels in different cell types.
In Vivo Animal Model Systems for Systemic and Organ-Specific Evaluations
In vivo animal models are indispensable for evaluating the systemic and organ-specific effects of this compound. These models allow for the investigation of the compound's multifaceted pharmacological activities in a complex biological environment, providing crucial data that bridge the gap between in vitro studies and clinical applications. The selection of appropriate animal models and measurement techniques is critical for obtaining reliable and translatable results.
Invasive and Non-Invasive Hemodynamic Monitoring in Cardiovascular Models
The cardiovascular effects of this compound, a water-soluble derivative of forskolin known to activate adenylyl cyclase and increase intracellular cAMP, are a primary area of investigation. medchemexpress.comcaymanchem.com Both invasive and non-invasive hemodynamic monitoring techniques are employed in preclinical cardiovascular models to comprehensively assess its impact on cardiac function and vascular dynamics.
Invasive Hemodynamic Monitoring:
Invasive methods provide direct and continuous measurement of key hemodynamic parameters, offering a high degree of accuracy and detail. These techniques are often considered the gold standard in preclinical cardiovascular research.
Pulmonary Artery Catheterization (PAC): A PAC can be inserted into the pulmonary artery to measure pressures, including central venous pressure (CVP), right ventricular pressure, pulmonary artery pressure (PAP), and pulmonary artery wedge pressure (PAWP). nih.gov It also allows for the determination of cardiac output (CO) through thermodilution. nih.gov
Arterial Blood Pressure Monitoring: Continuous monitoring of arterial blood pressure via an arterial line is crucial for assessing the real-time effects of this compound on systemic vascular resistance and blood pressure. nih.gov
Pulse-Contour Analysis Systems: Systems like PiCCO and FloTrac utilize the arterial pressure waveform to provide continuous estimates of cardiac output, stroke volume (SV), and other dynamic parameters. nih.gov The PiCCO system combines transpulmonary thermodilution with pulse contour analysis for enhanced accuracy. nih.gov
| Parameter | Invasive Monitoring Technique | Significance in this compound Research |
|---|---|---|
| Cardiac Output (CO) | Thermodilution (PAC), Pulse-Contour Analysis (PiCCO, FloTrac) | Assesses the overall inotropic effect of the compound on the heart's pumping ability. |
| Pulmonary Artery Pressure (PAP) | Pulmonary Artery Catheterization (PAC) | Evaluates the compound's effect on pulmonary vascular resistance. |
| Systemic Vascular Resistance (SVR) | Calculated from Arterial Blood Pressure and Cardiac Output | Determines the vasodilatory or vasoconstrictive properties of the compound. |
| Stroke Volume Variation (SVV) | Pulse-Contour Analysis (FloTrac) | Provides insights into fluid responsiveness and preload dependency. |
Non-Invasive Hemodynamic Monitoring:
Non-invasive techniques offer the advantage of reduced procedural risk and the ability to perform repeated measurements with greater ease, making them suitable for longitudinal studies.
Echocardiography: Transthoracic or transesophageal echocardiography provides detailed anatomical and functional information about the heart, including ejection fraction, chamber dimensions, and valvular function.
Volume Clamp Method: This technique, employed by devices like the CNAP system, uses a finger cuff to provide continuous, non-invasive blood pressure monitoring. cdc.gov
Bioreactance: Bioreactance systems measure changes in electrical impedance across the thorax to estimate cardiac output. ccproject.com
| Parameter | Non-Invasive Monitoring Technique | Significance in this compound Research |
|---|---|---|
| Ejection Fraction | Echocardiography | Assesses the contractility of the left ventricle. |
| Continuous Blood Pressure | Volume Clamp Method | Monitors the real-time effects on systemic blood pressure without arterial cannulation. |
| Cardiac Output (CO) | Bioreactance | Provides a non-invasive estimation of the heart's pumping function. |
Pulmonary Function Testing in Respiratory Models
Given that this compound relaxes tracheal smooth muscle, evaluating its effects on respiratory function is crucial. caymanchem.com Pulmonary function tests (PFTs) in preclinical respiratory models provide quantitative measures of lung mechanics and gas exchange. nih.govnih.gov
Spirometry: This is a fundamental PFT that measures the volume and flow of air during inhalation and exhalation. nih.gov Key parameters include Forced Vital Capacity (FVC) and Forced Expiratory Volume in the first second (FEV1). nih.gov
Lung Volume Measurement: Techniques like body plethysmography can determine Total Lung Capacity (TLC), Functional Residual Capacity (FRC), and Residual Volume (RV). nih.govmedscape.com
Diffusing Capacity of the Lung for Carbon Monoxide (DLCO): This test assesses the efficiency of gas transfer from the alveoli to the bloodstream. medscape.com
Respiratory Muscle Strength: Measurement of maximal inspiratory pressure (MIP) and maximal expiratory pressure (MEP) can indicate the strength of the respiratory muscles. nih.gov
| Parameter | Pulmonary Function Test | Significance in this compound Research |
|---|---|---|
| FEV1/FVC Ratio | Spirometry | Indicates the degree of airway obstruction or restriction. |
| Total Lung Capacity (TLC) | Body Plethysmography | Assesses for restrictive lung patterns. |
| DLCO | Carbon Monoxide Diffusion Test | Evaluates the integrity of the alveolar-capillary membrane. |
| MIP/MEP | Respiratory Muscle Strength Testing | Determines the impact on respiratory muscle function. |
Ocular Pressure Measurement Techniques in Preclinical Ocular Models
The potential of Colforsin, a related compound, to reduce intraocular pressure (IOP) has been investigated, making the evaluation of this compound in preclinical ocular models for glaucoma of significant interest. nih.gov Accurate measurement of IOP is fundamental in these studies.
Goldmann Applanation Tonometry (GAT): Considered the gold standard, GAT measures the force required to flatten a specific area of the cornea. nih.govmdpi.com
Non-Contact Tonometry (NCT): This method uses a puff of air to applanate the cornea, offering a non-invasive way to measure IOP. ijceo.org
Rebound Tonometry: Devices like the iCare tonometer use a small, disposable probe that makes momentary contact with the cornea to measure IOP. nih.gov
Dynamic Contour Tonometry (DCT): DCT provides a measurement of IOP that is less influenced by corneal thickness.
| Technique | Principle | Advantages in Preclinical Models |
|---|---|---|
| Goldmann Applanation Tonometry (GAT) | Measures the force to flatten a fixed corneal area. nih.govmdpi.com | High accuracy and reproducibility. |
| Non-Contact Tonometry (NCT) | Uses an air puff to applanate the cornea. ijceo.org | Non-invasive, reducing the risk of infection and corneal abrasion. |
| Rebound Tonometry | Measures the deceleration of a small probe upon corneal contact. nih.gov | Portability and ease of use, particularly in animal models. |
| Dynamic Contour Tonometry (DCT) | Measures pressure directly from the cornea with a contoured tip. | Less affected by corneal properties like thickness. |
Tumor Growth and Metastasis Assessment in Xenograft Models
Recent research has highlighted the potential of this compound in oncology. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone for evaluating the in vivo efficacy of anticancer agents.
Tumor Volume Measurement: Regular measurement of tumor dimensions using calipers is a standard method for assessing the growth of subcutaneous xenografts. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
In Vivo Imaging: Non-invasive imaging techniques allow for the longitudinal monitoring of tumor growth and metastasis.
Bioluminescence Imaging (BLI): Tumor cells are engineered to express luciferase, and the emitted light is detected to visualize and quantify tumor burden.
Fluorescence Imaging: Similar to BLI, tumor cells express fluorescent proteins, and their signal is used to track tumor growth. nih.gov
Metastasis Assessment:
Histopathological Analysis: Examination of tissues from various organs for the presence of micrometastases.
Accelerator Mass Spectrometry (AMS): A highly sensitive method that can quantify the number of cancer cells that have metastasized to different tissues by pre-labeling the cells with a rare isotope like 14C. nih.govescholarship.org
| Assessment Method | Parameter Measured | Significance in this compound Research |
|---|---|---|
| Caliper Measurement | Tumor Volume | Provides a direct measure of the effect on primary tumor growth. |
| Bioluminescence/Fluorescence Imaging | Light/Fluorescence Intensity | Allows for non-invasive, longitudinal monitoring of tumor burden and response to treatment. nih.gov |
| Histopathology | Presence of Metastatic Lesions | Confirms the extent of metastatic dissemination. |
| Accelerator Mass Spectrometry (AMS) | Number of Labeled Cancer Cells | Offers highly sensitive quantification of metastatic colonization. nih.govescholarship.org |
Immunological Response Evaluation and Allograft Survival Analysis
This compound has been shown to exert an antiproliferative effect and alter the cytokine profile in rat orthotopic lung allografts, suggesting its potential in transplant immunology. medchemexpress.com
Allograft Survival Analysis: The primary endpoint in many transplant models is the survival of the allograft, which is often assessed by monitoring the function of the transplanted organ and observing for signs of rejection.
Histological Assessment of Rejection: Biopsies of the allograft are examined for signs of cellular infiltration, tissue damage, and other hallmarks of rejection.
Immunological Assays:
Flow Cytometry: To analyze the populations of immune cells (e.g., T cells, B cells, macrophages) in peripheral blood, lymphoid organs, and within the allograft itself.
ELISA (Enzyme-Linked Immunosorbent Assay): To measure the levels of cytokines (e.g., interleukins, interferons) and other inflammatory mediators in serum or tissue homogenates.
Mixed Lymphocyte Reaction (MLR): An in vitro assay to assess the proliferative response of recipient T cells to donor antigens.
Cytotoxic T Lymphocyte (CTL) Assay: To measure the ability of recipient T cells to kill donor target cells.
| Methodology | Parameter Evaluated | Relevance to this compound in Transplantation |
|---|---|---|
| Allograft Survival | Time to Rejection/Graft Failure | Directly assesses the efficacy of the compound in preventing rejection. |
| Histopathology | Severity of Immune Cell Infiltration and Tissue Damage | Provides a visual assessment of the degree of rejection. |
| Flow Cytometry | Frequency and Phenotype of Immune Cell Subsets | Characterizes the cellular immune response to the allograft. |
| ELISA | Cytokine and Chemokine Levels | Evaluates the inflammatory milieu and the compound's effect on it. medchemexpress.com |
Analytical Chemistry Techniques for Research Compound Characterization and Quantification
The accurate characterization and quantification of this compound and its potential metabolites in biological matrices are essential for pharmacokinetic and pharmacodynamic studies. A variety of analytical chemistry techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. researchgate.net For this compound, HPLC methods are used to determine its purity and to quantify its concentration in various samples. sigmaaldrich.com
Mass Spectrometry (MS): When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of compounds. researchgate.net Tandem mass spectrometry (MS/MS) can be used for structural elucidation of metabolites. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for polar compounds like this compound, GC-MS can be used for the analysis of certain derivatives or metabolites after appropriate sample preparation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation and characterization of the pure compound.
Enzyme-Linked Immunosorbent Assay (ELISA): For larger molecules or when specific antibodies are available, ELISA can be a high-throughput method for quantification in biological samples. nih.gov
| Technique | Application in this compound Research | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification in formulations and biological fluids. researchgate.netsigmaaldrich.com | Robustness, reproducibility, and wide applicability. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification in complex biological matrices; metabolite identification. researchgate.netnih.gov | High sensitivity, specificity, and structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of specific, less polar metabolites or derivatives. researchgate.net | Excellent separation for volatile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of the pure compound. | Provides detailed structural information. |
Chromatographic Separation Methods (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and analysis of this compound. Given the compound's molecular structure, reverse-phase HPLC is a commonly employed method for achieving high-resolution separation from impurities and related compounds.
In a typical reverse-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a gradient can be created to effectively elute compounds with varying polarities. The addition of modifiers such as formic acid or trifluoroacetic acid to the mobile phase can improve peak shape and resolution by controlling the ionization of the analyte.
Due to the presence of multiple chiral centers in the this compound molecule, chiral chromatography is essential for the separation of its stereoisomers. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently utilized for this purpose. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reverse-phase and polar organic modes, is critical for achieving optimal enantioseparation.
Table 1: Illustrative HPLC Method for this compound Analysis
| Parameter | Condition |
|---|---|
| Chromatograph | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 50-90% B20-25 min: 90% B25-30 min: 90-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a representative method based on common practices for similar compounds and may require optimization for specific applications.
Spectroscopic Identification and Structural Elucidation
The unambiguous identification and structural elucidation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for determining the detailed molecular structure of this compound. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete connectivity of the molecule and assign all proton and carbon signals definitively. The chemical shifts observed in the NMR spectra are indicative of the electronic environment of each nucleus, and coupling constants in the ¹H NMR spectrum provide information about the dihedral angles between adjacent protons, aiding in stereochemical assignments.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Complex multiplet patterns in the aliphatic region, signals for vinyl protons, acetyl protons, and N-methyl protons. | Provides a detailed map of the proton environment within the molecule. |
| ¹³C NMR | Resonances corresponding to carbonyl carbons (ester and ketone), olefinic carbons, carbons bearing hydroxyl and ether functionalities, and aliphatic carbons. | Elucidates the carbon framework of the compound. |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Accurate mass measurement of the [M+H]⁺ ion. | Confirms the elemental composition (C₂₇H₄₄NO₈⁺). |
| Tandem Mass Spectrometry (MS/MS) | Characteristic fragmentation pattern showing losses of neutral molecules such as water, acetic acid, and fragmentation of the dapropate side chain. | Provides structural confirmation and aids in the identification of specific moieties within the molecule. |
The specific chemical shifts and fragmentation ions would be determined from experimental data.
Bioanalytical Method Development for Compound Quantitation in Biological Matrices
The quantification of this compound in biological matrices, such as plasma, serum, or urine, is crucial for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.
The development of a robust bioanalytical method involves several critical steps. First, an efficient sample preparation procedure is required to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.
Following sample extraction, the analyte is separated from any remaining endogenous components using a rapid and efficient HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method. The separated analyte is then introduced into the mass spectrometer. For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (typically the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from other compounds in the matrix, leading to accurate and precise quantification.
A stable isotope-labeled internal standard (IS), such as deuterium- or ¹³C-labeled this compound, is typically used to compensate for any variability in sample preparation and instrument response. The method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions.
Table 3: Typical Parameters for a Validated LC-MS/MS Bioanalytical Method for this compound
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | High and reproducible recovery |
| LC System | UHPLC for fast and efficient separation | Symmetrical peak shape, adequate retention |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | - |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Stable and intense signal |
| MRM Transition | Specific precursor ion → product ion transition for this compound and its Internal Standard | High signal-to-noise ratio |
| Linearity | A calibration curve is constructed over a defined concentration range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Concentration within ±15% of the initial concentration |
LLOQ: Lower Limit of Quantitation
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing Colforsin dapropate’s adenylate cyclase activation efficacy in vitro?
- Methodological Answer: Use cAMP accumulation assays in cell lines (e.g., HEK-293 or cardiomyocytes) with forskolin as a positive control. Quantify cAMP via ELISA or fluorescence-based kits. Include dose-response curves to calculate EC50 values, ensuring replicates (n ≥ 3) and normalization to vehicle controls .
Q. How can researchers validate the purity of synthesized this compound batches?
- Methodological Answer: Employ HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times to reference standards. Validate purity (>95%) using peak integration and spiking experiments. Mass spectrometry (LC-MS) is critical for confirming molecular weight and detecting impurities .
Q. What animal models are most suitable for studying this compound’s hemodynamic effects?
- Methodological Answer: Use normotensive and hypertensive rodent models (e.g., SHR rats). Monitor blood pressure via telemetry and cardiac output via echocardiography. Include crossover designs to compare acute vs. chronic administration, with statistical power analysis to determine sample sizes .
Advanced Research Questions
Q. How can contradictory findings in this compound’s tissue-specific cAMP modulation be systematically resolved?
- Methodological Answer: Conduct meta-analyses of existing data, stratifying by tissue type (e.g., vascular vs. myocardial). Use I² statistics to quantify heterogeneity. Validate hypotheses via knockout models (e.g., AC5-deficient mice) or siRNA targeting adenylate cyclase isoforms .
Q. What strategies optimize this compound’s stability in aqueous formulations for prolonged in vivo studies?
- Methodological Answer: Test cyclodextrin-based encapsulation or lipid nanoparticle systems. Assess stability via accelerated aging tests (40°C/75% RH) and quantify degradation products using UPLC-MS. Compare pharmacokinetic profiles (AUC, Cmax) in Sprague-Dawley rats .
Q. How should researchers design experiments to differentiate this compound’s direct cardiac effects from secondary neurohormonal responses?
- Methodological Answer: Implement isolated Langendorff heart preparations to eliminate systemic influences. Use β-adrenergic and muscarinic receptor blockers (e.g., propranolol, atropine) in perfusion buffers. Measure contractility (dP/dt) and cAMP levels simultaneously .
Q. What computational approaches predict this compound’s off-target interactions with phosphodiesterase isoforms?
- Methodological Answer: Perform molecular docking simulations (e.g., AutoDock Vina) using PDE4B and PDE3A crystal structures. Validate predictions via competitive binding assays with fluorescent cAMP analogs (e.g., FLIPEval) .
Methodological Considerations Table
Guidance for Rigorous Research Design
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .
- Align objectives with PICO frameworks (Population, Intervention, Comparison, Outcome) for cardiovascular studies .
- Ensure reproducibility by documenting raw data, analysis code, and material sources in supplementary files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
